molecular formula C17H23NOS B8448036 N-(Adamantan-1-ylmethyl)-5-methylthiophene-2-carboxamide

N-(Adamantan-1-ylmethyl)-5-methylthiophene-2-carboxamide

Cat. No. B8448036
M. Wt: 289.4 g/mol
InChI Key: YSESYDXOFGFOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Adamantan-1-ylmethyl)-5-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H23NOS and its molecular weight is 289.4 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C17H23NOS

Molecular Weight

289.4 g/mol

IUPAC Name

N-(1-adamantylmethyl)-5-methylthiophene-2-carboxamide

InChI

InChI=1S/C17H23NOS/c1-11-2-3-15(20-11)16(19)18-10-17-7-12-4-13(8-17)6-14(5-12)9-17/h2-3,12-14H,4-10H2,1H3,(H,18,19)

InChI Key

YSESYDXOFGFOHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)NCC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 2 mL reaction vial is added adamantylmethylamine (0.15 mL, 0.2M in toluene), 5-methylthiophene-2-carboxylic acid (0.15 mL, 0.2M in dimethylacetamide), 2-chloro-1,3-dimethylimidazolinium chloride (0.20 mL, 0.2M in ACN), and TEA (0.20 mL, 0.2M in toluene). The mixture is placed on a shaker and heated to 50° C. for 16 h. The mixture is cooled to RT and diluted with 1M aqueous sodium hydroxide (0.5 mL). The resulting mixture is extracted with 50% EtOAc-hexane (3×0.5 mL) and purified over benzenesulfonic acid ion exchange resin (eluted with 50% EtOAc-hexane) to afford the title compound. LC/MS: (M+1)=290.19; RT=1.33 min.
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step Two

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